Cas no 2137971-91-4 (Ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate)

Ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate is a fluorinated ester compound featuring both difluoro and propargyl ether functional groups. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for introducing fluorinated moieties into target molecules. The difluoro substitution enhances metabolic stability and lipophilicity, while the propargyl ether group offers reactivity for further functionalization via click chemistry or other alkyne-based transformations. This compound is useful in pharmaceutical and agrochemical research, where fluorinated building blocks are often sought for their ability to modulate bioactivity. Its ester group also provides versatility for hydrolysis or transesterification reactions, enabling diverse downstream applications.
Ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate structure
2137971-91-4 structure
商品名:Ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate
CAS番号:2137971-91-4
MF:C8H10F2O3
メガワット:192.160009860992
CID:5777171
PubChem ID:165955085

Ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate 化学的及び物理的性質

名前と識別子

    • ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate
    • 2137971-91-4
    • EN300-788388
    • Ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate
    • インチ: 1S/C8H10F2O3/c1-3-5-12-6-8(9,10)7(11)13-4-2/h1H,4-6H2,2H3
    • InChIKey: CPXYXEKBAFDAJV-UHFFFAOYSA-N
    • ほほえんだ: FC(C(=O)OCC)(COCC#C)F

計算された属性

  • せいみつぶんしりょう: 192.05980050g/mol
  • どういたいしつりょう: 192.05980050g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 6
  • 複雑さ: 217
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

Ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-788388-10.0g
ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate
2137971-91-4 95.0%
10.0g
$3622.0 2025-02-22
Enamine
EN300-788388-0.05g
ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate
2137971-91-4 95.0%
0.05g
$707.0 2025-02-22
Enamine
EN300-788388-0.5g
ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate
2137971-91-4 95.0%
0.5g
$809.0 2025-02-22
Enamine
EN300-788388-1.0g
ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate
2137971-91-4 95.0%
1.0g
$842.0 2025-02-22
Enamine
EN300-788388-0.1g
ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate
2137971-91-4 95.0%
0.1g
$741.0 2025-02-22
Enamine
EN300-788388-0.25g
ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate
2137971-91-4 95.0%
0.25g
$774.0 2025-02-22
Enamine
EN300-788388-2.5g
ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate
2137971-91-4 95.0%
2.5g
$1650.0 2025-02-22
Enamine
EN300-788388-5.0g
ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate
2137971-91-4 95.0%
5.0g
$2443.0 2025-02-22

Ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate 関連文献

Ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoateに関する追加情報

Research Brief on Ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate (CAS: 2137971-91-4): Recent Advances and Applications

Ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate (CAS: 2137971-91-4) is a fluorinated ester compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery and development. Recent studies have explored its utility as a versatile building block for the synthesis of bioactive molecules, particularly in the context of click chemistry and fluorinated drug design. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic routes, biological activities, and emerging applications in pharmaceutical research.

The compound's structure, characterized by the presence of difluoromethyl and propargyl ether functionalities, makes it an attractive candidate for the development of novel drug candidates. Recent publications have demonstrated its effectiveness in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. These reactions enable the rapid and efficient assembly of complex molecular architectures, which is particularly valuable in the design of targeted therapeutics and imaging agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of Ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate into a series of fluorinated kinase inhibitors, resulting in improved metabolic stability and target binding affinity.

In addition to its role in click chemistry, recent investigations have explored the compound's potential as a precursor for the synthesis of fluorinated analogs of natural products. The difluoromethyl group is known to mimic the steric and electronic properties of hydroxyl or carbonyl groups while offering enhanced metabolic stability and lipophilicity. A 2022 study in ACS Chemical Biology detailed the use of this compound in the synthesis of fluorinated nucleoside analogs, which exhibited promising antiviral activity against RNA viruses. The researchers attributed this activity to the compound's ability to modulate the pharmacokinetic properties of the nucleoside scaffold, highlighting its value in antiviral drug development.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the preparation of Ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate to improve yield and scalability. A 2023 patent application disclosed a novel catalytic system for the efficient difluoromethylation of propargyl alcohols, providing a more sustainable and cost-effective route to this key intermediate. This development is particularly relevant for industrial-scale production, as it addresses previous challenges associated with the use of hazardous reagents and low reaction yields.

Looking ahead, the unique properties of Ethyl 2,2-difluoro-3-(prop-2-yn-1-yloxy)propanoate position it as a valuable tool in the medicinal chemist's toolkit. Its dual functionality—combining the reactivity of an alkyne with the stability-enhancing effects of fluorine—makes it particularly suited for the development of next-generation therapeutics. Ongoing research is exploring its potential in areas such as PROTAC (proteolysis targeting chimera) design and fluorine-18 radiochemistry for PET imaging. As the field continues to evolve, this compound is likely to play an increasingly important role in bridging the gap between synthetic chemistry and biological applications.

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